molecular formula C25H26N4O4 B6584736 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1251696-19-1

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B6584736
CAS No.: 1251696-19-1
M. Wt: 446.5 g/mol
InChI Key: CWXZIGCWYJZEDG-UHFFFAOYSA-N
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Description

This compound features a pyrido[4,3-d]pyrimidin-4-one core fused with a benzyl substituent at position 6 and a methyl group at position 2. The acetamide moiety is linked to a 2,3-dihydro-1,4-benzodioxin ring, which introduces unique electronic and steric properties.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-26-21-9-10-28(14-18-5-3-2-4-6-18)15-20(21)25(31)29(17)16-24(30)27-19-7-8-22-23(13-19)33-12-11-32-22/h2-8,13H,9-12,14-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZIGCWYJZEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents/Modifications Biological Activity/Notes Reference
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-Benzyl, 2-methyl, N-(benzodioxin-6-yl)acetamide Hypothetical kinase/receptor inhibition
N-(Benzyl)-2-[(pyrimidin-2-yl)thio]acetamide Pyrimidin-4-one Thioether linkage, N-benzyl group Antibacterial (moderate activity)
5j (Methyl 4-methyl-(5-cyano-6-(methoxyphenyl)-4-oxo-dihydropyrimidin-2-ylthio)benzoate) Dihydropyrimidin-4-one Methoxyphenyl, methyl ester, cyano group Antibacterial (Gram-positive pathogens)
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxamide Pyrido[1,2-a]pyrimidin-4-one Hydroxy, methyl, benzylamide Analgesic (comparable to 4-hydroxyquinolin-2-ones)
N-(Benzodioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine Thieno core, benzodioxin-6-yl acetamide Undisclosed (structural similarity to target)

Functional Group Impact on Bioactivity

  • Benzodioxin Acetamide vs. Benzylamide : The benzodioxin group in the target compound (vs. simple benzyl in ) may enhance solubility and receptor binding due to its oxygen-rich, planar structure. However, bulky substituents could reduce membrane permeability .
  • Pyrido[4,3-d]pyrimidin-4-one vs. Pyrido[1,2-a]pyrimidin-4-one: The pyrido[1,2-a]pyrimidine analogs (e.g., ) exhibit analgesic activity through bioisosteric replacement of quinolinone nuclei. The target’s pyrido[4,3-d]pyrimidine core may offer distinct electronic properties for alternative targets .
  • Thioether vs. Ether Linkages : Thioether-containing analogs (e.g., ) show moderate antibacterial activity, while ether-linked derivatives (e.g., ) lack reported data. The target’s acetamide linkage may favor hydrogen bonding with biological targets .

Research Findings and Implications

  • Antibacterial Potential: Dihydropyrimidine derivatives (e.g., 5j, 5k ) inhibit Gram-positive bacteria (MIC: 8–32 µg/mL).
  • Analgesic Bioisosterism: Pyrido[1,2-a]pyrimidine carboxamides () demonstrate bioisosteric equivalence to 4-hydroxyquinolin-2-ones, suggesting the target compound could similarly modulate pain pathways.
  • Limitations: No direct cytotoxicity or pharmacokinetic data are available for the target compound. Further studies must evaluate its stability, metabolic clearance, and selectivity.

Notes

  • Synthesis Challenges : The benzodioxin acetamide moiety requires precise coupling conditions to avoid racemization or side reactions .
  • Structural Optimization: Substituting the pyrido-pyrimidine core with thieno-pyrimidine (as in ) may alter electronic profiles but risks reducing bioactivity.
  • Unresolved Questions : The role of the 6-benzyl group in the target compound’s activity remains unclear. Comparative molecular docking studies with kinase targets are recommended.

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